1,2-Dimethyl-7-fluorobenzimidazole
Description
1,2-Dimethyl-7-fluorobenzimidazole is a fluorinated benzimidazole derivative featuring methyl groups at the 1- and 2-positions and a fluorine atom at the 7-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity. Fluorination and alkyl substitution are common strategies to enhance properties such as metabolic stability, lipophilicity, and target binding affinity.
Properties
Molecular Formula |
C9H9FN2 |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
7-fluoro-1,2-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9FN2/c1-6-11-8-5-3-4-7(10)9(8)12(6)2/h3-5H,1-2H3 |
InChI Key |
DEZZYBAUYLMATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1,2-dimethyl-7-fluorobenzimidazole with structurally related benzimidazole derivatives, focusing on substituent effects, synthetic methodologies, and inferred properties.
Structural and Substituent Analysis
Key Observations :
- Fluorine Position : Fluorine at the 7-position (target compound) versus 5-position ( compound) alters electronic distribution and steric effects. Fluorine’s electron-withdrawing nature can increase acidity of adjacent protons, affecting reactivity .
- Functional Groups: The absence of polar groups (e.g., amines or ethers) in 1,2-dimethyl-7-fluorobenzimidazole may reduce hydrogen-bonding capacity compared to ’s benzylaminophenyl derivative .
Comparison :
- The target compound’s synthesis may require milder conditions due to smaller substituents, whereas ’s bulky groups necessitate prolonged heating (18 hours) .
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